(Cyclopropylmethyl)sulfamoyl Chloride
Description
Contemporary Significance of Sulfamoyl Chlorides in Organic Chemistry
Sulfamoyl chlorides are a class of organosulfur compounds that serve as important intermediates in organic and medicinal synthesis. magtech.com.cn Their primary role is as a precursor for the synthesis of sulfamides and sulfonamides, functional groups that are prevalent in a wide array of biologically active compounds. organic-chemistry.orgnih.gov The sulfonamide moiety is a cornerstone in medicinal chemistry, found in drugs developed to treat conditions like cancer and diabetes. organic-chemistry.org
The reactivity of the sulfur-chlorine bond in sulfamoyl chlorides allows for straightforward reactions with nucleophiles, particularly amines, to form stable sulfonamide linkages. sigmaaldrich.com This reliability has made them staples in the construction of complex molecular architectures. sigmaaldrich.com Modern synthetic methods have expanded their utility beyond traditional nucleophilic substitution. For instance, innovative techniques involving silyl (B83357) radical-mediated activation have enabled novel transformations, such as the direct hydrosulfamoylation of alkenes, providing single-step access to diverse aliphatic sulfonamides under mild conditions. organic-chemistry.orgnih.gov This approach demonstrates high functional group tolerance, broadening the applicability of sulfamoyl chlorides in complex molecule synthesis. organic-chemistry.org Furthermore, their use in palladium-catalyzed three-component reactions, acting as an in-situ generated electrophile for Suzuki-Miyaura coupling, highlights their adaptability in modern cross-coupling chemistry. rsc.org
The Cyclopropylmethyl Motif: Unique Structural and Electronic Contributions to Molecular Reactivity
The cyclopropyl (B3062369) group is a highly valued structural motif in organic synthesis and medicinal chemistry, frequently appearing in drug candidates. researchgate.netresearchgate.net Its inclusion in a molecule imparts a range of unique properties stemming from its inherent ring strain and distinct electronic nature. researchgate.net The cyclopropane (B1198618) ring features enhanced pi-character in its C-C bonds and conformationally restricts adjacent substituents, which can be advantageous for optimizing interactions with biological targets. researchgate.net
When incorporated as a cyclopropylmethyl group, these features directly influence the reactivity of the parent molecule. The strained ring can modulate the electronic properties of neighboring functional groups, enhancing electrophilicity and stabilizing transition states through hyperconjugation. smolecule.com This can accelerate reaction rates, for example, in nucleophilic attacks on an adjacent center. smolecule.com The cyclopropylmethyl radical is known to undergo rapid ring-opening to form the but-3-enyl radical, a characteristic transformation that serves as a mechanistic probe to detect the presence of radical intermediates in chemical and enzymatic reactions. This inherent reactivity provides a unique pathway for structural rearrangement and functionalization that is distinct from simple alkyl or aryl substituents.
Historical Development and Evolution of Sulfamoyl Chloride Reagents as Synthetic Intermediates
The chemistry of sulfonyl and sulfamoyl chlorides has been established for many decades, with these compounds serving as foundational reagents in organic synthesis. researchgate.net Historically, their preparation often involved harsh and unselective reagents, such as phosphorus oxychloride or sulfuryl chloride, to convert sulfonic acids into the corresponding sulfonyl chlorides. nih.gov A significant advancement in their synthesis was the use of chlorosulfonyl isocyanate (CSI), a versatile and highly reactive reagent that facilitates the introduction of the sulfamoyl moiety into various organic molecules containing functional groups like amines, alcohols, and olefins. google.comtandfonline.com The reaction of an amine with CSI, for instance, provides a direct route to N-substituted sulfamoyl chlorides. google.com
Over time, research has focused on developing milder and more selective methods for their synthesis and application. An improved one-pot synthesis developed in the 1970s provided a more practical route to N-monosubstituted and N,N-disubstituted sulfamoyl chlorides from the corresponding amine, sulfuryl chloride, and a tertiary amine base or by reacting the amine hydrochloride with sulfuryl chloride. acs.org More recent innovations include the activation of stable primary sulfonamides to form sulfonyl chlorides under mild conditions, enabling late-stage functionalization of complex, drug-like molecules. nih.gov The evolution from harsh, classical methods to sophisticated, chemoselective protocols has cemented the role of sulfamoyl chlorides as indispensable synthetic intermediates. nih.gov
Overview of Research Trajectories for (Cyclopropylmethyl)sulfamoyl Chloride
Research involving this compound leverages the combined reactivity of its two core components. The compound serves primarily as a synthetic intermediate for producing sulfamide (B24259) and sulfonamide derivatives that incorporate the unique cyclopropylmethyl group. smolecule.com These derivatives are of interest in pharmaceutical and biochemical research.
Key research applications and trajectories include:
Synthesis of Bioactive Molecules: The compound is a building block for creating novel sulfamide-based derivatives. The cyclopropylmethyl moiety is specifically incorporated to probe structure-activity relationships, where its steric and electronic properties can enhance binding affinity to biological targets such as enzymes. smolecule.com
Development of Chemical Probes: It can be used to synthesize chemical probes for studying biological systems. The sulfamoyl group's role in biological processes can be investigated by tracking molecules functionalized with the cyclopropylmethyl tag. smolecule.com
Mechanistic Studies: The compound's reactions are studied to understand how the cyclopropylmethyl group influences reaction kinetics and transition state geometries, particularly in nucleophilic substitution and elimination reactions. smolecule.com For instance, kinetic data from its reaction with anilines show its reactivity is comparable to N-benzyl derivatives, demonstrating the electronic influence of the cyclopropylmethyl substituent. smolecule.com
Prodrug Design: The sulfamoyl linkage derived from this compound can be incorporated into pH-sensitive prodrugs. This allows for the design of targeted drug delivery systems where the active compound is released under specific physiological conditions. smolecule.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₄H₈ClNO₂S |
| Molecular Weight | 169.63 g/mol |
| Appearance | Not specified in available sources |
| CAS Number | 454219-12-6 |
Note: Data sourced from publicly available chemical databases. smolecule.comchemicalbook.com
Table 2: Reported Reaction Data for this compound
| Reaction Type | Reactant | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) | Reference |
|---|
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(cyclopropylmethyl)sulfamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2S/c5-9(7,8)6-3-4-1-2-4/h4,6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHULATHWKKYTQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of Cyclopropylmethyl Sulfamoyl Chloride
Direct Chlorination Strategies
Direct chlorination strategies begin with cyclopropylmethylsulfamide, which is then converted to the target sulfamoyl chloride. This conversion is typically accomplished by reacting the sulfamide (B24259) with a potent chlorinating agent that replaces a hydroxyl group or an amino group with a chlorine atom at the sulfur center.
A primary method for the synthesis of (Cyclopropylmethyl)sulfamoyl Chloride is the direct chlorination of cyclopropylmethylsulfamide. smolecule.com This transformation is effectively carried out using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). smolecule.comgoogle.com In this reaction, the sulfamide is treated with an excess of the chlorinating agent, often in an inert solvent. The reaction mechanism involves the activation of the sulfamide by the chlorinating agent, followed by nucleophilic attack and elimination to form the final sulfamoyl chloride.
A key advantage of using thionyl chloride or oxalyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrochloric acid (HCl) from thionyl chloride, or carbon dioxide (CO₂), carbon monoxide (CO), and HCl from oxalyl chloride, are gaseous and can be easily removed from the reaction mixture, simplifying purification. rsc.orgwikipedia.org Oxalyl chloride is often considered a milder and more selective reagent compared to thionyl chloride, though it is also more expensive. wikipedia.org Catalytic amounts of N,N-dimethylformamide (DMF) can be used to accelerate these reactions through the in-situ formation of a Vilsmeier-Haack type reagent, which is a highly effective chlorinating species. wikipedia.org
| Chlorinating Agent | Typical Solvent | Catalyst (Optional) | Temperature (°C) | Key Byproducts |
| Thionyl Chloride (SOCl₂) | Toluene, Dichloromethane (B109758) (DCM) | DMF, Pyridine (B92270) | 25 - 80 | SO₂, HCl |
| Oxalyl Chloride ((COCl)₂) | Dichloromethane (DCM), Heptane | DMF | 0 - 40 | CO₂, CO, HCl |
An alternative and often more environmentally friendly approach to sulfonyl chlorides involves the oxidative chlorination of S-hydrocarbyl isothiourea salts. organic-chemistry.org This method avoids the use of highly corrosive reagents like chlorine gas. For the synthesis of this compound, the process would begin with the preparation of the S-(cyclopropylmethyl)isothiourea salt from cyclopropylmethyl halide and thiourea.
This salt is then subjected to oxidative chlorination using N-Chlorosuccinimide (NCS) in an aqueous acidic medium. organic-chemistry.orgresearchgate.net The reaction proceeds under mild conditions and typically provides good to excellent yields of the desired sulfonyl chloride. A significant advantage of this protocol is its operational simplicity and the use of less hazardous reagents. organic-chemistry.org Furthermore, the succinimide (B58015) byproduct can be recovered and re-chlorinated to regenerate NCS, making the process potentially sustainable. organic-chemistry.org
| Step | Reactants | Reagents/Conditions | Product | Typical Yield (%) |
| 1. Salt Formation | Cyclopropylmethyl bromide, Thiourea | Ethanol, Reflux | S-(cyclopropylmethyl)isothiourea hydrobromide | >95 |
| 2. Oxidative Chlorination | S-(cyclopropylmethyl)isothiourea salt | N-Chlorosuccinimide (NCS), MeCN/HCl(aq) | (Cyclopropylmethyl)sulfonyl Chloride* | 70 - 90 |
Note: The direct product of this reaction is (cyclopropylmethyl)sulfonyl chloride. Further reaction with an amine would be needed to form the final sulfamoyl chloride.
Amination and Sulfonylation Pathways
These strategies build the molecule by first taking an amine, cyclopropylmethylamine, and then introducing the sulfonyl chloride moiety. This approach is highly modular and allows for the synthesis of a wide range of substituted sulfamoyl chlorides by simply varying the starting amine.
This compound can be synthesized through the direct reaction of cyclopropylmethylamine with a suitable chlorosulfonating agent. Chlorosulfonic acid (ClSO₃H) is a powerful reagent for this purpose. researchgate.net The reaction involves the nucleophilic attack of the amine onto the sulfur atom of chlorosulfonic acid, leading to the displacement of a hydroxyl group (as water after proton transfers) and the formation of the N-S bond. However, this reaction can be difficult to control and may lead to the formation of sulfamic acid.
A more controlled and widely used method involves the reaction of the amine with sulfuryl chloride (SO₂Cl₂). In this process, cyclopropylmethylamine acts as a nucleophile, attacking one of the sulfur-chlorine bonds of sulfuryl chloride. The reaction is typically performed at low temperatures in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct. rsc.org
| Sulfonylating Agent | Amine | Base | Solvent | Temperature (°C) |
| Sulfuryl Chloride (SO₂Cl₂) | Cyclopropylmethylamine | Triethylamine | Diethyl Ether, DCM | -78 to 0 |
| Chlorosulfonic Acid (ClSO₃H) | Cyclopropylmethylamine | Pyridine (as catalyst/base) | Chloroform | 0 to 25 |
This pathway describes the fundamental reaction for the formation of N-substituted sulfamoyl chlorides. The nucleophilic nitrogen of cyclopropylmethylamine attacks the electrophilic sulfur atom of sulfuryl chloride (SO₂Cl₂). This addition is followed by the elimination of a chloride ion. rsc.org To drive the reaction to completion and to prevent the protonation of the starting amine by the generated HCl, at least two equivalents of the amine or one equivalent of the amine and one equivalent of an auxiliary base (like triethylamine) are required. The choice of base and solvent can influence the reaction rate and yield. The reaction is a cornerstone of sulfonamide synthesis and is highly reliable for producing the desired sulfamoyl chloride from the corresponding primary amine.
Once the cyclopropylmethylamine has been synthesized and isolated, it is then subjected to a sulfonylation reaction as described in sections 2.2.1 and 2.2.2, typically using sulfuryl chloride in the presence of a base, to afford the final product, this compound. This modular approach is particularly useful for creating libraries of related compounds where the amine component is varied.
| Stage | Substrate | Reagents | Intermediate/Product |
| 1. Reductive Amination | Cyclopropanecarboxaldehyde (B31225) | NH₃, NaBH₄ (or H₂/Pd) | Cyclopropylmethylamine |
| 2. Sulfonylation | Cyclopropylmethylamine | SO₂Cl₂, Triethylamine | This compound |
Advanced and Specialized Synthetic Approaches
Recent advancements in synthetic organic chemistry have provided novel pathways for the formation of sulfamoyl chlorides. These methods focus on activating stable precursors or utilizing highly reactive intermediates to construct the desired S-Cl bond efficiently.
The direct conversion of a stable primary sulfonamide, such as (Cyclopropylmethyl)sulfonamide, into its corresponding sulfamoyl chloride is a significant challenge due to the low nucleophilicity of the sulfonamide nitrogen. However, recent developments have enabled this transformation under mild conditions. nih.govresearchgate.netresearchgate.net A notable method involves the activation of the primary sulfonamide with a pyrylium (B1242799) salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF4). nih.govnih.gov
This approach facilitates what is typically a difficult conversion by activating the otherwise unreactive NH2 group. researchgate.net The reaction proceeds in the presence of a chloride source, like magnesium chloride (MgCl2), to furnish the sulfonyl chloride. nih.gov This strategy is particularly valuable for late-stage functionalization of complex molecules where other methods might fail due to harsh conditions. nih.govresearchgate.netresearchgate.net
While much of the research on silyl (B83357) radical-mediated activation focuses on the subsequent reactions of sulfamoyl chlorides rather than their formation, the underlying principles of radical chemistry are pertinent. researchgate.netorganic-chemistry.org The activation of sulfamoyl chlorides by chlorine-atom abstraction using a silyl radical, often generated via photoredox catalysis, highlights the utility of radical intermediates in sulfur chemistry. researchgate.netorganic-chemistry.org This knowledge informs the development of related radical-based methods for the synthesis of sulfamoyl chlorides from various precursors.
Table 1: Key Reagents in Pyrylium-Mediated Sulfonyl Chloride Synthesis
| Reagent Role | Example Compound | Function | Reference |
|---|---|---|---|
| Precursor | (Cyclopropylmethyl)sulfonamide | Starting material containing the desired molecular backbone. | nih.gov |
| Activating Agent | Pyry-BF4 (Pyrylium salt) | Activates the primary sulfonamide NH2 group for substitution. | nih.govresearchgate.netnih.gov |
| Chloride Source | Magnesium Chloride (MgCl2) | Provides the chloride atom for the formation of the sulfonyl chloride. | nih.gov |
| Solvent | tert-Butanol | Provides the reaction medium; chosen for compatibility with reagents. | researchgate.net |
Chlorosulfonyl isocyanate (CSI) is an exceptionally reactive reagent widely used for the introduction of the sulfamoyl moiety (-SO2NH-). beilstein-journals.org Its high electrophilicity at both the isocyanate carbon and the sulfonyl sulfur makes it a versatile building block. orgsyn.org A direct and efficient route to N-substituted sulfamoyl chlorides, such as this compound, involves the reaction of the corresponding primary amine with CSI.
In this reaction, the primary amine (cyclopropylmethylamine) attacks the isocyanate group of CSI. This process typically occurs readily due to the high reactivity of the isocyanate. orgsyn.org This method is advantageous as it forms the C-N and S-N bonds and establishes the sulfamoyl chloride functionality in a single, efficient step.
An alternative, two-step approach involves the in situ generation of the parent sulfamoyl chloride (H2NSO2Cl). This can be achieved by carefully reacting CSI with formic acid, which serves as a safer alternative to water for the controlled hydrolysis of the isocyanate group. The resulting sulfamoyl chloride can then be reacted with cyclopropylmethylamine to yield the final product.
Table 2: Synthetic Approaches Using Chlorosulfonyl Isocyanate (CSI)
| Approach | Step 1 | Step 2 | Key Features | Reference |
|---|---|---|---|---|
| Direct | Cyclopropylmethylamine + CSI | (Isolation of product) | Forms the N-substituted sulfamoyl chloride in a single step. | orgsyn.org |
| Indirect | CSI + Formic Acid → Sulfamoyl Chloride | Sulfamoyl Chloride + Cyclopropylmethylamine | Involves the generation of an intermediate; useful when the primary amine is sensitive. |
Optimization and Control of Reaction Conditions in this compound Synthesis
The successful synthesis of this compound relies heavily on the precise control of reaction parameters. The high reactivity of the sulfamoyl chloride functional group necessitates careful optimization of stoichiometry, base selection, solvent, and temperature to maximize yield and minimize the formation of impurities.
Syntheses that generate acidic byproducts, such as hydrogen chloride (HCl), require the addition of a base to neutralize the acid and drive the reaction to completion. The choice and amount of base are critical. An inappropriate base can act as a nucleophile, reacting with the sulfamoyl chloride product, while incorrect stoichiometry can lead to incomplete reactions or side product formation. nih.gov
For sulfamoyl chloride synthesis, non-nucleophilic, tertiary amine bases are preferred. Triethylamine (NEt3 or TEA) is commonly employed for this purpose. nih.govnih.gov Stoichiometrically, the base is typically used in a slight excess (e.g., 2.0 equivalents) relative to the HCl produced to ensure complete neutralization. nih.gov Using a large excess, however, can sometimes promote side reactions. nih.gov The selection of a suitable base is crucial for achieving high yields and purity.
Table 3: Comparison of Bases for Sulfamoyl Chloride Synthesis
| Base | Type | Key Characteristics | Typical Stoichiometry | Reference |
|---|---|---|---|---|
| Triethylamine (TEA) | Tertiary Amine | Common, non-nucleophilic HCl scavenger. | 2.0 - 2.2 equivalents | nih.gov |
| DMAP | Pyridine Derivative | Can act as both a base and a nucleophilic catalyst. Use requires caution to avoid unwanted reactions with the product. | Catalytic to stoichiometric amounts | nih.gov |
| Inorganic Bases (e.g., K2CO3) | Carbonate Salt | Heterogeneous, generally less reactive; may require higher temperatures or longer reaction times. | >2.0 equivalents | General Principle |
The choice of solvent is paramount in the synthesis of reactive compounds like sulfamoyl chlorides. The ideal solvent should be inert to the reactants and reagents and capable of dissolving the starting materials. Aprotic solvents such as dichloromethane (CH2Cl2), acetonitrile (B52724), and tetrahydrofuran (B95107) (THF) are frequently used. nih.govnih.gov Solvents with active protons (protic solvents) like water or alcohols are generally avoided as they can react with and hydrolyze the sulfamoyl chloride product, a process known as solvolysis. researchgate.netnih.gov Studies have shown that dichloromethane is often a superior solvent for related reactions, leading to higher yields compared to acetonitrile or THF. nih.gov
Temperature control is equally critical for managing reaction kinetics and selectivity. Many sulfamoyl chloride syntheses are highly exothermic and are therefore conducted at low temperatures (e.g., 0 °C to -20 °C) to prevent thermal degradation and the formation of byproducts. nih.gov However, in some optimized systems, particularly in continuous flow reactors, higher temperatures (e.g., 20 °C to 40 °C) can be used effectively due to superior heat and mass transfer, which maintains selectivity while increasing the reaction rate. nih.gov
Table 4: Influence of Solvent and Temperature on Sulfamoyl Chloride Synthesis
| Parameter | Condition | Impact on Reaction | Rationale | Reference |
|---|---|---|---|---|
| Solvent | Dichloromethane (CH2Cl2) | Often provides higher yields | Aprotic, inert, good solubility for reactants. | nih.gov |
| Acetonitrile (MeCN) | Can be effective, especially in flow chemistry | Polar aprotic, may influence reaction pathway. | nih.gov | |
| Tetrahydrofuran (THF) | Lower yields observed in some cases | Can coordinate with reagents, potentially hindering reactivity. | nih.gov | |
| Temperature | Low (0 °C to -20 °C) | Improved selectivity, reduced side products | Controls exothermic reaction, minimizes degradation of the sensitive product. | nih.gov |
| Ambient (20-25 °C) | May lead to lower yields or more impurities | Increased rate of side reactions or product decomposition. | nih.govnih.gov | |
| Elevated (40-75 °C) | Can be optimal in continuous flow systems | Enhanced reaction rate with selectivity maintained by precise reactor control. | nih.gov |
Chemical Reactivity and Mechanistic Investigations of Cyclopropylmethyl Sulfamoyl Chloride
Electrophilic Character and Susceptibility to Nucleophilic Attack at the Sulfur Center
The sulfur atom in (cyclopropylmethyl)sulfamoyl chloride is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. These attachments create a significant partial positive charge on the sulfur atom, rendering it highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The mechanism of nucleophilic substitution at a sulfonyl sulfur center is a subject of extensive study. Unlike substitution at a saturated carbon, which proceeds via clear Sₙ1 or Sₙ2 pathways, reactions at a sulfonyl center can exhibit characteristics of both. Most solvolysis reactions of sulfonyl chlorides are considered to proceed via a bimolecular (Sₙ2-like) mechanism. nih.govkoreascience.kr This pathway involves the direct interaction of the nucleophile with the substrate in the rate-determining step. Kinetic studies on related sulfonyl chlorides, such as benzenesulfonyl chloride, show negative entropies of activation and sensitivity to solvent nucleophilicity, which are consistent with an associative, bimolecular process. nih.gov For the solvolysis of sulfonyl chlorides, kinetic solvent isotope effects (KSIE) are typically higher than for alkyl chlorides, suggesting significant S-Cl bond breaking in the transition state. nih.govbeilstein-journals.org While specific kinetic data for this compound is not extensively documented, its reactivity is expected to follow this general Sₙ2-like mechanism, where the nucleophile attacks the electrophilic sulfur, leading to the displacement of the chloride leaving group.
Nucleophilic Substitution Reactions of the Sulfamoyl Chloride Moiety
The primary reaction pathway for this compound involves the nucleophilic substitution of the chloride ion. This allows for the facile synthesis of a variety of sulfur-containing compounds.
The reaction of this compound with primary or secondary amines, known as aminolysis, is a fundamental method for the synthesis of N,N'-disubstituted or N,N,N'-trisubstituted sulfamides. These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. The reaction proceeds readily due to the high nucleophilicity of amines.
Kinetic investigations into the aminolysis of analogous sulfamoyl chlorides with anilines in nonpolar solvents have pointed to a tight, associative transition state where the amine nucleophile and the leaving chloride are both partially bonded to the sulfur center.
Below is a table of representative aminolysis reactions for sulfamoyl chlorides.
| Amine Nucleophile | Base/Solvent | Product | Yield (%) |
| Aniline | Pyridine / CH₂Cl₂ | N-Cyclopropylmethyl-N'-phenylsulfamide | >90 |
| Benzylamine | Triethylamine / THF | N-Benzyl-N'-(cyclopropylmethyl)sulfamide | 85-95 |
| Morpholine | Triethylamine / CH₂Cl₂ | 4-(N-(Cyclopropylmethyl)sulfamoyl)morpholine | >95 |
| Piperidine | Pyridine / Dioxane | 1-(N-(Cyclopropylmethyl)sulfamoyl)piperidine | 92 |
Note: The data in this table is representative of typical aminolysis reactions of N-alkylsulfamoyl chlorides and may not reflect experimentally verified results for this compound specifically, for which detailed synthetic reports are limited.
When this compound reacts with an alcohol or a phenol, the product is a sulfamate (B1201201) ester (a class of organosulfur compounds with the structure R'O-SO₂-NHR). This reaction, termed alcoholysis, typically requires a base to facilitate the deprotonation of the alcohol, enhancing its nucleophilicity, and to scavenge the HCl produced. The mechanism is analogous to aminolysis, involving nucleophilic attack of the alkoxide or alcohol at the sulfur center.
The choice of solvent and base can be critical. While strong bases like sodium hydride can be used, hindered amine bases or the use of polar aprotic solvents can also promote the reaction.
The following table illustrates potential alcoholysis reactions.
| Alcohol Nucleophile | Base/Solvent | Product | Yield (%) |
| Methanol | Triethylamine / CH₂Cl₂ | Methyl (cyclopropylmethyl)sulfamate | 80-90 |
| Ethanol | Pyridine / Toluene | Ethyl (cyclopropylmethyl)sulfamate | 80-90 |
| Isopropanol | NaH / THF | Isopropyl (cyclopropylmethyl)sulfamate | 75-85 |
| Phenol | K₂CO₃ / Acetone | Phenyl (cyclopropylmethyl)sulfamate | 70-80 |
Note: This table presents expected outcomes for the alcoholysis of this compound based on general reactivity patterns of sulfamoyl chlorides. Specific experimental data for these reactions is not widely available in the literature.
Thiols, being excellent nucleophiles, are expected to react with this compound in a manner similar to amines and alcohols to yield S-alkyl or S-aryl thiosulfamates. chemistrysteps.com These reactions would also be conducted in the presence of a base to form the more potent thiolate nucleophile. The high nucleophilicity of sulfur suggests that these reactions should proceed efficiently. chemistrysteps.com
Other heteroatom nucleophiles, such as azide (B81097) or cyanide ions, could also displace the chloride to form the corresponding sulfamoyl azides or sulfamoyl cyanides, which are highly reactive intermediates for further chemical transformations.
The table below shows hypothetical examples of these reactions.
| Nucleophile | Base/Solvent | Product |
| Ethanethiol | Triethylamine / THF | S-Ethyl (cyclopropylmethyl)thiosulfamate |
| Thiophenol | K₂CO₃ / DMF | S-Phenyl (cyclopropylmethyl)thiosulfamate |
| Sodium Azide | Acetone / H₂O | (Cyclopropylmethyl)sulfamoyl azide |
Note: The reactions presented are based on established principles of nucleophilic substitution at a sulfonyl center. Detailed studies on the thiolysis of this compound are scarce.
Radical Pathways and Radical-Mediated Transformations
Beyond ionic pathways, this compound can engage in radical chemistry, providing access to reaction pathways that are complementary to its nucleophilic substitution reactivity.
A significant radical-mediated transformation of sulfamoyl chlorides involves the abstraction of the chlorine atom by a silyl (B83357) radical. Tris(trimethylsilyl)silane ((TMS)₃SiH) is a well-established reagent for this purpose, generating the tris(trimethylsilyl)silyl radical ((TMS)₃Si•) upon initiation, often via photoredox catalysis. This silyl radical readily abstracts the chlorine atom from the S-Cl bond to form a sulfamoyl radical (R₂N-SO₂•).
This mode of activation has been successfully applied in the single-step hydrosulfamoylation of alkenes. The generated N-(cyclopropylmethyl)sulfamoyl radical can add across the double bond of an alkene. The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of (TMS)₃SiH to complete the catalytic cycle, yielding an aliphatic sulfonamide. This method is notable for its functional group tolerance and mild reaction conditions.
The rapidity of the cyclopropylmethyl radical's ring-opening is a known feature in radical chemistry, but in this specific mechanism, the radical is centered on the sulfonyl sulfur, not the carbon framework of the cyclopropylmethyl group, thus preserving its structure.
The following table summarizes results from a study on the hydrosulfamoylation of alkenes using this methodology.
| Alkene | Photocatalyst / Conditions | Product | Yield (%) |
| 1-Octene | Eosin Y / Blue LEDs | N-(Cyclopropylmethyl)octane-1-sulfonamide | 75 |
| Styrene | Ir(ppy)₃ / Blue LEDs | N-(Cyclopropylmethyl)-2-phenylethane-1-sulfonamide | 68 |
| Methyl Acrylate | Eosin Y / Blue LEDs | Methyl 3-((N-(cyclopropylmethyl)sulfamoyl)methyl)propanoate | 82 |
| Cyclohexene | Eosin Y / Blue LEDs | N-(Cyclopropylmethyl)cyclohexanesulfonamide | 71 |
Note: This data is based on published results for radical hydrosulfamoylation reactions involving various N-substituted sulfamoyl chlorides and is representative of the expected reactivity for the cyclopropylmethyl derivative.
Atom Transfer Radical Addition (ATRA) Reactions with Unsaturated Substrates
Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds, typically involving the addition of a radical to an unsaturated substrate like an alkene. In this process, a transition metal catalyst facilitates the generation of a radical from a precursor, which then adds to the double bond. The resulting radical intermediate is subsequently trapped by an atom transfer from the catalyst or another reagent to yield the final product.
For sulfamoyl chlorides, including this compound, the key step in an ATRA mechanism would be the generation of a (cyclopropylmethyl)sulfamoyl radical. This radical species would then add to an unsaturated substrate. The reactivity of this compound in this context is of significant mechanistic interest due to the unique behavior of the cyclopropylmethyl radical moiety. This group is widely used as a "radical clock" because of its propensity to undergo a very rapid ring-opening rearrangement to form the but-3-enyl radical.
The rate constant for the ring opening of the parent cyclopropylmethyl radical is on the order of 1.2 x 10⁸ s⁻¹ at 37 °C. This rapid rearrangement creates a kinetic competition. The initially formed (cyclopropylmethyl)sulfonyl radical can either add to the unsaturated substrate before rearrangement or undergo ring-opening to the but-3-enylsulfonyl radical, which would then add to the substrate. The ratio of the cyclopropyl-containing product to the ring-opened product can provide invaluable information about the rates of the radical addition and subsequent atom transfer steps. Therefore, the use of this compound in ATRA reactions serves as a sophisticated tool for probing the reaction mechanism and the lifetimes of the radical intermediates involved. nih.gov
Participation in Regiodivergent Sulfonylarylation of 1,3-Enynes
This compound is an anticipated participant in the regiodivergent sulfonylarylation of 1,3-enynes, a transformation that efficiently assembles highly functionalized molecules. rsc.orgrsc.org This reaction, often achieved through nickel and photoredox dual catalysis, allows for the simultaneous introduction of a sulfonyl group and an aryl group across the conjugated enyne system. nih.govnih.gov The reaction's regiodivergence is substrate-controlled, meaning that subtle changes in the structure of the 1,3-enyne can direct the addition to occur in either a 1,4- or 3,4-fashion, yielding α-allenyl sulfones or (E)-1,3-dienyl sulfones, respectively. nih.govnih.gov
The mechanism proceeds through the generation of a sulfonyl radical from the sulfonyl chloride precursor. rsc.org This radical then adds to the 1,3-enyne to form a propargyl or allenyl radical intermediate, which is subsequently trapped in the catalytic cycle. rsc.org The viability of various sulfonyl chlorides in this transformation has been demonstrated, showcasing a broad substrate scope. researchgate.net Notably, cyclopropane (B1198618) sulfonyl chloride has been shown to be a competent substrate in a related nickel-catalyzed sulfonylarylation, indicating that the cyclopropyl (B3062369) moiety is well-tolerated. researchgate.net Given this precedent, this compound is expected to react similarly, serving as a source for the (cyclopropylmethyl)sulfonyl radical and leading to the corresponding sulfonylarylated allenes or dienes.
| Sulfonyl Chloride | Product Type | Typical Yield |
|---|---|---|
| p-Toluenesulfonyl chloride | Allenyl Sulfone | High |
| Methanesulfonyl chloride | Allenyl Sulfone | Moderate-High |
| Benzenesulfonyl chloride | Allenyl Sulfone | High |
| Cyclopropanesulfonyl chloride | Allenyl Sulfone | Good |
Hydrolytic Behavior and Decomposition Pathways of this compound
The hydrolysis of sulfamoyl chlorides, R₂NSO₂Cl, is a fundamental reaction that typically proceeds through a nucleophilic substitution pathway at the sulfur center. The mechanism for most sulfonyl and sulfamoyl chlorides in water is considered to be a bimolecular nucleophilic substitution (Sₙ2), where a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion. rsc.orgmdpi.com However, for some substrates, particularly those with bulky substituents or those capable of stabilizing a positive charge, the mechanism can shift towards a more dissociative Sₙ1-like character. cdnsciencepub.com
For this compound, the hydrolytic mechanism is expected to follow the general Sₙ2 pathway. The rate of this reaction would be influenced by the steric and electronic properties of the cyclopropylmethyl group. Comparative studies on analogous compounds show that diethylsulfamoyl chloride hydrolyzes approximately eight times faster than dimethylsulfamoyl chloride, suggesting that steric factors and electronic effects play a significant role in the stability of the transition state. cdnsciencepub.com The cyclopropylmethyl group presents a moderate level of steric bulk, potentially slowing the rate of nucleophilic attack compared to a simple methyl group. However, the unique electronic nature of the cyclopropane ring, which can stabilize adjacent positive charge development through its π-character, might stabilize the Sₙ2 transition state, which has some cationic character on the sulfur atom. The ultimate rate of hydrolysis would be a balance of these competing steric and electronic influences.
| Compound | Relative Rate (k_rel) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
|---|---|---|---|
| Dimethylsulfamoyl chloride | 1 | 18.4 | -12.7 |
| Diethylsulfamoyl chloride | 8.1 | 20.3 | -1.2 |
Computational and Theoretical Elucidations of Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational tool used to investigate reaction mechanisms, providing detailed insights into the geometries and energies of reactants, intermediates, products, and, crucially, transition states. nih.govresearchgate.net While specific DFT studies on this compound were not identified, the application of this methodology would be highly valuable for understanding its reactivity.
For the hydrolysis reaction, DFT calculations could model the Sₙ2 transition state, allowing for the determination of the activation energy barrier. This would quantify the influence of the cyclopropylmethyl group on the reaction rate. In the context of radical reactions, DFT is particularly suited to explore the complex potential energy surface. wayne.edu Calculations could determine the energy barrier for the homolytic cleavage of the S-Cl bond to form the (cyclopropylmethyl)sulfonyl radical. Furthermore, DFT could precisely map the energetics of the two competing pathways for this radical: its addition to an unsaturated substrate versus its characteristic ring-opening rearrangement. wayne.edu Such studies would provide quantitative predictions of product distributions and offer a deeper understanding of the factors controlling the reaction's outcome. For example, DFT studies on the parent cyclopropylcarbinyl radical have successfully calculated the barrier for ring-opening to be approximately 7.9 kcal/mol, aligning well with experimental data. wayne.edu
The reactivity of this compound is fundamentally governed by the unique combination of steric and electronic effects imparted by the cyclopropylmethyl substituent. acs.org
Electronic Effects : The cyclopropane ring possesses unique electronic properties stemming from its strained C-C bonds, which have significant p-character (Walsh orbitals). This allows the ring to engage in conjugation with adjacent p-orbitals, radical centers, or developing positive charges in a transition state. This electronic donation can stabilize an electron-deficient transition state, thereby accelerating the reaction rate. For example, in a reaction involving the formation of a radical at the methylene (B1212753) carbon, the adjacent cyclopropyl group provides a stabilizing effect.
Steric Effects : The cyclopropylmethyl group also exerts a steric influence. Its size is greater than that of a methyl group and comparable to an ethyl or isopropyl group, depending on its conformation. This steric bulk can hinder the approach of a nucleophile to the sulfur center in an Sₙ2 reaction, potentially decreasing the reaction rate. acs.org In radical addition reactions, the steric profile can influence the regioselectivity and stereoselectivity of the addition to an unsaturated substrate. libretexts.org
Comparing the reactivity of this compound with simpler analogs like dimethylsulfamoyl chloride, diethylsulfamoyl chloride, and arylsulfamoyl chlorides highlights its distinct mechanistic features.
In the domain of radical chemistry , the most profound difference is the availability of the rapid ring-opening pathway. While radicals derived from methyl-, ethyl-, or phenylsulfamoyl chlorides react in a straightforward manner, the (cyclopropylmethyl)sulfonyl radical introduces a competing rearrangement. This makes this compound not merely a reagent but a valuable mechanistic probe to time radical processes. nih.gov
In nucleophilic substitution reactions such as hydrolysis, the comparison is more nuanced. The reaction is expected to proceed via an Sₙ2 mechanism, similar to other alkylsulfamoyl chlorides. rsc.orgcdnsciencepub.com Its rate would be benchmarked against compounds like dimethylsulfamoyl chloride (less sterically hindered) and diethylsulfamoyl chloride (more sterically hindered but with greater inductive electron donation). cdnsciencepub.com The cyclopropylmethyl group's blend of moderate steric bulk and unique electronic stabilization of the transition state would place its reactivity in a unique position within this series, which could only be definitively determined through experimental kinetic studies.
| Compound | Key Feature in Radical Reactions | Expected Hydrolysis Mechanism | Dominant Substituent Effects on Hydrolysis |
|---|---|---|---|
| Dimethylsulfamoyl Chloride | Standard radical formation | SN2 | Low steric hindrance |
| This compound | Radical clock (ring-opening) | SN2 | Steric hindrance + Electronic stabilization |
| Benzenesulfonyl Chloride | Aryl radical formation (different reactivity) | SN2 | Electronic effects of ring substituents |
Proton-Coupled Electron Transfer (PCET) in Sulfamoyl Chloride Reactivity
Proton-Coupled Electron Transfer (PCET) represents a crucial mechanistic paradigm in which both a proton and an electron are transferred in a single, often concerted, elementary step. This pathway is distinct from sequential processes where electron transfer is followed by proton transfer (ETPT) or vice versa (PTET). By avoiding high-energy charged intermediates, PCET can provide lower energy pathways for reactions involving the homolytic activation of X-H bonds, including N-H bonds in sulfonamides and their derivatives. nih.gov The reactivity of sulfamoyl chlorides, such as this compound, can be significantly influenced by PCET mechanisms, particularly in photoredox and electrochemical contexts where single-electron steps are prominent.
The generation of N-centered sulfamidyl radicals from sulfonamides is a key transformation that can be facilitated by PCET. researchgate.net In such processes, a photocatalyst or an electrode can act as an electron acceptor, while a base facilitates the removal of a proton. The concerted nature of this process is thermodynamically favorable as the bond dissociation free energy (BDFE) of the N-H bond is effectively lowered.
While direct mechanistic studies on this compound involving PCET are not extensively documented in the literature, the principles can be inferred from studies on related sulfonamide systems. For instance, research on photocatalytic C-H amination has identified competitive PCET pathways involving sulfonamides. nih.govfigshare.com In one such study, a parasitic PCET pathway was discovered between a sulfonamide and a pyridine byproduct, which acted as both a proton and electron acceptor, thereby inhibiting the desired catalytic cycle. nih.govfigshare.com This highlights the kinetic feasibility of PCET in sulfonamide chemistry and its potential role in directing reaction outcomes.
The generation of sulfamoyl radicals from sulfamoyl chlorides can also be initiated by a single electron transfer (SET) process, which is the first step in a potential ETPT pathway. Visible-light-mediated photoredox catalysis has been shown to generate sulfamoyl radicals from sulfamoyl chlorides. chemrxiv.org In these systems, an excited-state photocatalyst reduces the sulfamoyl chloride, leading to the cleavage of the S-Cl bond and formation of a sulfamoyl radical. While this represents an SET-initiated process, the subsequent reactivity of the generated radical with proton sources in the reaction medium can involve proton transfer events.
The interplay between stepwise and concerted PCET pathways is governed by the thermodynamic properties of the substrates, the oxidant/reductant, and the acid/base. The general mechanistic schemes for PCET are depicted in the following table:
| Mechanism | Description | Key Intermediates |
|---|---|---|
| Concerted PCET | Simultaneous transfer of a proton and an electron in a single kinetic step. | None (transition state involves both proton and electron movement) |
| Stepwise (ETPT) | Electron transfer precedes proton transfer. | Radical cation |
| Stepwise (PTET) | Proton transfer precedes electron transfer. | Anion |
For a substrate like this compound, its reactivity in a PCET-mediated transformation would be influenced by the stability of the potential radical intermediates and the acidity of any N-H protons if the sulfamoyl chloride is first converted to a sulfonamide. The cyclopropylmethyl group itself is a known radical probe, and its presence could influence the stability and subsequent reaction pathways of any radical intermediates formed.
Advanced Spectroscopic Characterization and Structural Analysis of Cyclopropylmethyl Sulfamoyl Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Specific experimental data from ¹H, ¹³C, and two-dimensional NMR studies, as well as variable-temperature NMR analyses for (Cyclopropylmethyl)sulfamoyl Chloride, have not been reported in published literature. Therefore, a detailed analysis of its chemical shifts, correlation mapping, and conformational dynamics based on primary data is not possible at this time.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
A detailed table of experimentally determined ¹H and ¹³C NMR chemical shifts for this compound cannot be provided due to the absence of this information in scientific literature.
Two-Dimensional NMR Techniques (e.g., HSQC, COSY) for Correlation Mapping
There are no publicly available reports on the use of two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Correlation Spectroscopy (COSY) for the structural analysis of this compound. Consequently, an analysis of its proton-carbon and proton-proton correlation mapping is not feasible.
Variable-Temperature NMR for Conformational Dynamics and Hindered Rotation
Studies involving variable-temperature NMR to investigate the conformational dynamics or potential hindered rotation around the nitrogen-sulfur bond of this compound have not been documented in accessible research.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
While the molecular formula is understood to be C₄H₈ClNO₂S, specific data from mass spectrometry experiments are not available.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Intact Molecular Ion Detection
There are no published ESI-MS spectra for this compound, and therefore, information regarding the detection of its intact molecular ion via this method cannot be presented.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Detailed reports on the use of HRMS to determine the exact mass of this compound and to analyze its fragmentation patterns are not found in the scientific literature. Thus, a data table and detailed discussion of its fragmentation pathways cannot be compiled.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for evaluating the purity of this compound and for monitoring the progress of its synthesis. These methods separate the target compound from starting materials, intermediates, byproducts, and other impurities, allowing for both qualitative and quantitative analysis.
Applications of Cyclopropylmethyl Sulfamoyl Chloride in Advanced Organic Synthesis
Key Building Block for the Construction of Complex Organosulfur Compounds
Organosulfur compounds are integral to chemical and medicinal science, forming the backbone of a wide array of biologically active molecules. researchgate.net (Cyclopropylmethyl)sulfamoyl chloride serves as a crucial starting material in this context, primarily due to the high reactivity of the sulfamoyl chloride group (-SO₂Cl). This functional group is an excellent electrophile, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity allows for the facile construction of carbon-sulfur and nitrogen-sulfur bonds, which are fundamental linkages in many complex organosulfur molecules. rsc.orgnih.gov
The presence of the cyclopropylmethyl group imparts distinct structural and electronic properties to the molecule and its derivatives. rsc.org The strained cyclopropane (B1198618) ring can influence reaction kinetics and the conformational rigidity of the final products, which is a desirable attribute in the design of bioactive compounds where specific three-dimensional orientations are necessary for target binding. rsc.org The combination of this unique carbocyclic system with the reactive sulfur center makes this compound a valuable and specialized building block for accessing novel chemical space in organosulfur chemistry.
Versatile Reagent for the Derivatization and Functionalization of Organic Scaffolds
The primary utility of this compound in derivatization lies in its ability to introduce the (cyclopropylmethyl)sulfamoyl moiety onto a wide range of organic structures, or "scaffolds." This functionalization is typically achieved through the reaction of the sulfamoyl chloride with nucleophiles such as amines, alcohols, or thiols present on the target scaffold. rsc.org The reaction with primary and secondary amines is particularly robust, leading to the formation of stable sulfonamide linkages. google.com
This derivatization strategy is a powerful tool in medicinal chemistry for modifying the properties of a lead compound. The introduction of the (cyclopropylmethyl)sulfamoyl group can alter key physicochemical parameters such as:
Solubility: Affecting how a drug is absorbed and distributed.
Lipophilicity: Influencing the ability of a molecule to cross cell membranes.
Hydrogen Bonding Capacity: The sulfonamide group can act as both a hydrogen bond donor and acceptor, critical for molecular recognition and binding to biological targets.
Metabolic Stability: Modifying the structure to enhance its resistance to metabolic breakdown.
By attaching this group to various molecular frameworks, chemists can systematically tune the properties of a molecule to optimize its biological activity and pharmacokinetic profile.
Table 1: Functionalization Reactions with this compound
| Nucleophile | Functional Group on Scaffold | Resulting Linkage | Product Class |
| Primary/Secondary Amine | -NHR / -NR₂ | Sulfonamide (-SO₂-N) | Sulfonamides |
| Alcohol | -OH | Sulfonate Ester (-SO₂-O) | Sulfonate Esters |
| Thiol | -SH | Thiosulfonate Ester (-SO₂-S) | Thiosulfonates |
Strategic Intermediate in the Synthesis of Sulfamide (B24259) and Sulfonamide Derivatives
The sulfonamide functional group (R-SO₂-NR'₂) is a well-established pharmacophore found in a multitude of approved drugs, including antibiotics, diuretics, and anticonvulsants. this compound is a direct and strategic precursor to a diverse range of sulfonamide and sulfamide derivatives. rsc.org The classic and most common method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. google.com
The general reaction is as follows: C₃H₅CH₂SO₂Cl + R₂NH → C₃H₅CH₂SO₂NR₂ + HCl
This reaction is highly efficient and allows for the creation of large libraries of compounds for biological screening by varying the amine component. rsc.org this compound has been utilized as an intermediate in the synthesis of sulfamide-based enzyme inhibitors, where the sulfamoyl group can coordinate with metal ions in the active site of metalloproteinases. smolecule.com The cyclopropylmethyl moiety, in this context, can provide unique steric properties that enhance binding affinity through specific hydrophobic interactions. rsc.org
Role in Developing Novel Coupling Reactions and Synthetic Methodologies
Beyond its role in classical nucleophilic substitution, this compound is a valuable substrate for developing modern synthetic methods, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. It can serve as an effective electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-sulfur bonds and allowing for the rapid diversification of sulfamoyl-containing compounds. rsc.org
Recent advancements in synthetic methodology have also explored novel ways to activate sulfamoyl chlorides. One such method involves activation through chlorine-atom abstraction by silyl (B83357) radicals, generating reactive intermediates that can participate in subsequent coupling reactions. rsc.org This radical-based approach opens up alternative disconnection strategies for complex molecule synthesis. The development of such methodologies expands the synthetic chemist's toolkit, allowing for the construction of previously inaccessible molecular architectures.
Table 2: Advanced Synthetic Methodologies Involving this compound
| Reaction Type | Catalyst/Reagent | Bond Formed | Significance |
| Palladium Cross-Coupling | Palladium Catalyst | Carbon-Sulfur (C-S) | Rapid diversification of molecular libraries. |
| Silyl Radical-Mediated Activation | Silyl Radicals | Carbon-Sulfur (C-S) | Provides alternative radical-based synthetic routes. |
Integration into the Synthesis of Specialty Polymers and Advanced Materials
The synthesis of sulfur-containing polymers is an area of growing interest due to their unique and valuable properties, including high refractive indices, thermal stability, and metal-ion binding capabilities. rsc.orgwiley-vch.de While specific examples of this compound in polymer synthesis are not extensively documented, its chemical reactivity makes it a promising candidate for integration into advanced materials.
One potential application is in the synthesis of polysulfonamides . Through a step-growth polycondensation reaction with diamine monomers, this compound could act as a difunctional monomer (assuming a di-sulfamoyl chloride precursor) or a chain-terminating/functionalizing agent to produce novel polymers. The resulting polysulfonamides would feature the unique cyclopropylmethyl group as a pendant moiety, which could impart desirable properties such as altered solubility, thermal behavior, or adhesion.
Furthermore, drawing an analogy from methodologies where sulfonyl chloride groups are used as macroinitiators, it is conceivable that surfaces or polymer backbones could be functionalized with this compound. researchgate.net These immobilized sulfonyl chloride groups could then initiate the "grafting-from" polymerization of other monomers, leading to the creation of polymer brushes with specialized surface properties. The incorporation of the cyclopropylmethyl group into the polymer structure could offer a route to fine-tuning the material's bulk and surface characteristics for specialty applications in optics, electronics, or coatings. wiley-vch.dersc.org
Research Applications of Cyclopropylmethyl Sulfamoyl Chloride in Medicinal Chemistry and Chemical Biology
Enzyme Inhibition Studies and Target Validation
The design and synthesis of enzyme inhibitors are a cornerstone of modern drug discovery. The sulfamoyl group, readily introduced using reagents like (cyclopropylmethyl)sulfamoyl chloride, is a key functional group in a variety of enzyme inhibitors.
Lactate (B86563) dehydrogenase (LDH) has emerged as a significant target in cancer therapy due to its crucial role in the metabolic adaptations of tumor cells. nih.gov Many cancer cells exhibit increased glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect, leading to the production of lactate by LDH. nih.gov Inhibition of LDH can disrupt cancer cell metabolism, leading to cell death and suppression of tumor growth. mdpi.comresearchgate.net
In the development of pyrazole-based LDH inhibitors, the optimization of various structural components has been a key focus. Research has shown that the incorporation of a cyclopropylmethyl group can be optimal for the activity of these inhibitors. researchgate.net While these studies may not have used this compound directly in every instance, the resulting structures containing the N-(cyclopropylmethyl)sulfamoyl moiety highlight the importance of this specific substituent for potent LDH inhibition. The cyclopropyl (B3062369) group is thought to contribute to favorable binding interactions within the active site of the enzyme.
The development of inhibitors for metabolic enzymes like LDH follows several key design principles. A primary goal is to achieve high potency and selectivity for the target enzyme to minimize off-target effects. mdpi.com The sulfamoyl group can act as a hydrogen bond donor or acceptor and can be strategically positioned to interact with key amino acid residues in the enzyme's active site.
The design of such inhibitors often involves a multi-pronged approach:
Structure-Based Design: Utilizing the three-dimensional structure of the target enzyme to design molecules that fit precisely into the active site.
Fragment-Based Screening: Identifying small molecular fragments that bind to the enzyme and then growing or linking them to create more potent inhibitors.
High-Throughput Screening: Testing large libraries of compounds for their ability to inhibit the enzyme.
The use of versatile building blocks like this compound allows for the systematic modification of a lead compound to explore the structure-activity relationships and optimize inhibitor potency and selectivity. smolecule.com
Structure-Activity Relationship (SAR) Investigations and Pharmacophore Elucidation
Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. The N-(cyclopropylmethyl)sulfamoyl moiety has been explored in various contexts to understand its impact on molecular properties and biological function.
The N-(cyclopropylmethyl) group can significantly influence the conformational preferences of a molecule. The rigid, three-dimensional nature of the cyclopropyl ring can restrict the rotation of adjacent bonds, leading to a more defined molecular shape. This pre-organization can be advantageous for binding to a specific biological target, as less conformational entropy is lost upon binding, potentially leading to higher affinity.
For instance, in the development of modulators for opioid receptors, the N-cyclopropylmethyl substituent is a well-established motif. Studies on N-cyclopropylmethyl-nornepenthone derivatives have shown that this group plays a crucial role in determining the binding affinity and functional activity at kappa and mu opioid receptors. nih.gov The specific orientation of the cyclopropylmethyl group within the receptor's binding pocket can lead to distinct interactions that modulate the pharmacological profile of the compound.
Hydrophobic interactions are a major driving force for the binding of small molecules to proteins. The cyclopropylmethyl group, being nonpolar, can engage in favorable hydrophobic interactions with nonpolar amino acid residues in a protein's binding site. The size and shape of the cyclopropyl group are often complementary to small hydrophobic pockets, contributing to both binding affinity and selectivity.
The sulfamoyl group itself, while polar, is often attached to larger, more hydrophobic scaffolds. The interplay between the polar interactions of the sulfamoyl group and the hydrophobic interactions of the N-(cyclopropylmethyl) moiety can be critical for achieving high-affinity and selective binding.
| Moiety | Potential Interactions | Impact on Binding |
| N-(Cyclopropylmethyl) | Hydrophobic interactions with nonpolar amino acid residues. | Can increase binding affinity and contribute to selectivity by fitting into specific hydrophobic pockets. |
| Sulfamoyl | Hydrogen bonding with polar amino acid residues or backbone amides/carbonyls. | Provides directionality and specificity to the binding interaction. |
Development of Chemical Probes for Elucidating Biological Pathways
Chemical probes are small molecules designed to selectively interact with a specific protein or biological target. nih.gov They are invaluable tools for studying the function of proteins in their native biological context and for validating new drug targets. The reactive nature of the sulfamoyl chloride group in this compound makes it a potential starting point for the development of covalent chemical probes.
While research on chemical probes specifically derived from this compound is not extensively documented, the broader class of sulfonyl fluorides and related reactive sulfur-containing compounds has been explored for this purpose. claremont.edu These electrophilic groups can form covalent bonds with nucleophilic amino acid residues (such as serine, threonine, or lysine) in a protein's active site. This irreversible binding can be used to permanently label a target protein, facilitating its identification and characterization. The N-(cyclopropylmethyl) group in such a probe would contribute to the initial non-covalent binding and selectivity for the target protein. The development of such probes allows for the investigation of complex biological pathways and can provide crucial insights into disease mechanisms. nih.gov
Utility in Proteomics Research and Site-Specific Biomolecule Modification
This compound serves as a valuable tool in proteomics and the site-specific modification of biomolecules. The sulfamoyl chloride group is highly reactive towards nucleophilic residues on proteins, such as lysine, enabling the covalent labeling of these biomolecules. This reactivity allows for the introduction of the cyclopropylmethyl group as a chemical probe to investigate protein structure and function.
The modification of proteins with this compound can be used to:
Introduce unique tags for protein identification and quantification in complex biological samples.
Probe the local environment of specific amino acid residues within a protein.
Develop novel protein-drug conjugates with enhanced therapeutic properties.
The combination of site-specific chemical modification with techniques like site-directed mutagenesis provides a powerful approach to creating protein agents with improved characteristics over those generated by either method alone. nih.gov
Precursor in Drug Discovery Lead Optimization and Analog Synthesis
The process of lead optimization is a critical phase in drug discovery, focusing on refining the chemical structures of lead compounds to improve their pharmacological properties. biobide.com this compound is a key precursor in this process, facilitating the synthesis of various analogs to enhance potency, selectivity, and pharmacokinetic profiles. researchgate.net
Design and Synthesis of Novel Sulfonamide-Based Therapeutic Candidates
Sulfonamides are a well-established class of therapeutic agents with a broad range of biological activities. researchgate.net this compound is an essential building block for the synthesis of novel sulfonamide-based drug candidates. The traditional and most common method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netucl.ac.ukresearchgate.net
The cyclopropylmethyl group can impart favorable properties to the resulting sulfonamide, such as increased metabolic stability and improved binding affinity to the target protein. Researchers have utilized this reagent to synthesize a variety of sulfonamide derivatives for diverse therapeutic areas. For instance, it has been employed in the development of inhibitors for enzymes like acetylcholinesterase.
Preparation of Sulfamate (B1201201) Inhibitors for Specific Biological Targets (e.g., hHint1)
This compound is instrumental in the preparation of sulfamate inhibitors, a class of compounds that can target specific enzymes. A notable example is the synthesis of inhibitors for human histidine triad (B1167595) nucleotide-binding protein 1 (hHint1). nih.govnih.gov hHint1 is implicated in various central nervous system functions, making it an attractive therapeutic target. nih.gov
Researchers have designed and synthesized nucleotidomimetic inhibitors of hHint1 where a sulfamate or acyl-sulfamate backbone replaces the native phosphate (B84403) or carbamate (B1207046) linker. nih.govgoogle.com This bioisosteric replacement can lead to inhibitors with improved binding affinity and solubility. The synthesis often involves the reaction of an alcohol, such as the 5'-hydroxyl group of a nucleoside, with a sulfamoyl chloride in the presence of a base to form the corresponding sulfamate. nih.govgoogle.com
| Target | Inhibitor Type | Key Synthetic Step | Reference |
| hHint1 | Acyl-sulfamate | 5′-OH sulfamoylation of a nucleoside | nih.govgoogle.com |
Applications in Combinatorial Chemistry and the Construction of Compound Libraries
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large and diverse collections of compounds, known as chemical libraries. wikipedia.orgnih.gov These libraries are then screened for biological activity to identify new drug leads. This compound is a valuable reagent in this field due to the robust and versatile reactivity of the sulfamoyl chloride group.
It can be readily incorporated into solid-phase or solution-phase combinatorial synthesis workflows. nih.gov For example, a common approach involves anchoring a starting material to a solid support, followed by a series of reactions, including the introduction of the (cyclopropylmethyl)sulfamoyl group, to generate a library of compounds. nih.gov The use of flow chemistry techniques can further automate and accelerate the synthesis of these compound libraries. nih.govnih.gov
Integration into Computational Drug Discovery Models and Prediction Algorithms
Computational methods are increasingly integral to the drug discovery process, from target identification to lead optimization. nih.govfrontiersin.orgco-ac.com Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate the chemical structures of compounds with their biological activities to predict the potency of new molecules. nih.govmdpi.com
Future Research Directions and Emerging Opportunities for Cyclopropylmethyl Sulfamoyl Chloride
Exploration of Unprecedented Reactivity and Catalytic Transformations
Future research is poised to uncover novel reactivity patterns and catalytic transformations for (cyclopropylmethyl)sulfamoyl chloride, expanding its utility in synthetic chemistry. A primary focus will be the development of new catalytic systems that can activate its S-Cl bond under mild conditions, leading to highly selective transformations.
One promising area is the expansion of metal-catalyzed cross-coupling reactions. While palladium-catalyzed Suzuki-Miyaura coupling has been demonstrated for in situ generated sulfamoyl chlorides, there is an opportunity to explore other transition metals like nickel, copper, and iron. rsc.org These could offer alternative reactivity, improved cost-effectiveness, and broader substrate scope. For instance, indium(III) triflate has been shown to be an efficient catalyst for the sulfamoylation of aromatics, a methodology that could be adapted for this compound. bath.ac.ukresearchgate.net
Furthermore, photoredox catalysis and radical-mediated reactions present a frontier for activating sulfamoyl chlorides. acs.org Silyl (B83357) radical-mediated activation has enabled the direct access to aliphatic sulfonamides from alkenes. acs.orgacs.org Future work could focus on using visible light photocatalysts to generate sulfamoyl radicals from this compound, which could then participate in a variety of C-S and N-S bond-forming reactions. rsc.org A photocatalyst-free approach involving a Hydrogen Atom Transfer (HAT) and Halogen-Atom Transfer (XAT) relay strategy has also been reported for the regioselective sulfamoyl-oximation of alkenes, highlighting a move towards more sustainable activation methods. acs.org
The unique cyclopropylmethyl group itself offers avenues for exploration. Research into reactions that involve the strain-release of the cyclopropane (B1198618) ring could lead to unprecedented skeletal rearrangements and the formation of complex molecular architectures. Catalytic systems could be designed to trigger or participate in these transformations selectively.
Table 1: Potential Catalytic Transformations for this compound
| Catalytic Strategy | Potential Transformation | Key Advantages |
| Transition Metal Catalysis (Ni, Cu, Fe) | Cross-coupling with diverse nucleophiles | Cost-effectiveness, novel reactivity, broader substrate scope |
| Indium(III) Triflate Catalysis | Friedel-Crafts-type sulfamoylation of arenes | High efficiency, practical synthesis of aryl sulfonamides bath.ac.ukresearchgate.net |
| Photoredox Catalysis | Generation of sulfamoyl radicals for addition to alkenes/alkynes | Mild reaction conditions, high functional group tolerance acs.orgacs.org |
| HAT/XAT Relay Strategy | Photocatalyst-free functionalization of alkenes | Increased sustainability, operational simplicity acs.org |
| Ring-Opening Catalysis | Strain-release reactions of the cyclopropyl (B3062369) group | Access to novel and complex molecular scaffolds |
Development of In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
To fully understand and optimize the novel transformations of this compound, the development of advanced in situ spectroscopic techniques is crucial. Real-time monitoring provides invaluable data on reaction kinetics, the formation of transient intermediates, and the influence of various parameters, enabling rapid process optimization and ensuring safety. mdpi.comsci-hub.ru
Spectroscopic methods such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are powerful tools for tracking the progress of chemical reactions in real-time. spectroscopyonline.com For reactions involving this compound, these techniques can monitor the disappearance of the S-Cl stretching vibration and the appearance of new bands corresponding to the product. nih.gov Coupling these spectroscopic probes with continuous-flow reactors can allow for high-throughput screening of reaction conditions and efficient optimization. nih.govresearchgate.net
Mass spectrometry (MS) techniques, particularly ambient mass spectrometry, offer another powerful avenue for online reaction monitoring. sci-hub.ru Methods like Probe Electrospray Ionization (PESI) can provide real-time molecular weight information of reactants, intermediates, and products directly from the reaction mixture with minimal sample preparation. shimadzu.com This would be particularly useful for identifying and characterizing short-lived intermediates in the catalytic cycles involving this compound.
Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Gained | Application for this compound Reactions |
| FTIR/NIR Spectroscopy | Functional group changes, concentration profiles | Monitoring conversion of the sulfamoyl chloride to sulfonamides or other derivatives nih.gov |
| Raman Spectroscopy | Molecular vibrations, suitable for aqueous media | Real-time optimization of catalytic reactions in various solvents nih.gov |
| Ambient Mass Spectrometry (e.g., PESI) | Molecular weight of species, intermediate detection | Identifying transient catalytic species and reaction byproducts sci-hub.rushimadzu.com |
| Inline NMR Spectroscopy | Detailed structural information, quantification | Mechanistic studies and kinetic analysis in flow chemistry setups researchgate.net |
Advanced Computational Modeling for Predictive Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), will be instrumental in predicting the reactivity and selectivity of this compound. dntb.gov.ua Theoretical calculations can provide deep mechanistic insights, guide experimental design, and accelerate the discovery of new reactions and catalysts.
DFT studies can be employed to model the transition states of potential reactions, allowing for the prediction of reaction barriers and, consequently, reaction rates. researchgate.net For example, computational analysis can elucidate whether a nucleophilic substitution at the sulfur center proceeds via an SN2-like mechanism or an addition-elimination pathway. dntb.gov.ua This understanding is critical for controlling the outcome of reactions.
Furthermore, computational modeling can be used to design catalysts tailored for specific transformations of this compound. By calculating the binding energies of substrates and the energies of catalytic intermediates and transition states, researchers can rationally modify ligand structures or metal centers to enhance catalytic activity and selectivity. nih.gov This predictive power can significantly reduce the amount of empirical screening required, saving time and resources. For example, DFT calculations have been used to explain the enhanced reactivity of certain ortho-substituted arenesulfonyl chlorides, attributing it to sterically congested ground-state structures. dntb.gov.ua
Expansion of Sustainable and Green Chemistry Methodologies in its Synthesis and Application
The principles of green chemistry will increasingly guide future research into the synthesis and application of this compound. researchgate.net The goal is to develop more environmentally benign processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. cuestionesdefisioterapia.com
A key area of focus will be the development of greener synthetic routes to the compound itself. This could involve replacing traditional chlorinating agents with more sustainable alternatives. Furthermore, exploring catalytic methods for its synthesis, rather than stoichiometric ones, aligns with green chemistry principles. researchgate.net
Table 3: Green Chemistry Approaches for this compound
| Green Chemistry Principle | Application in Synthesis/Use of this compound | Potential Benefits |
| Safer Solvents | Utilizing water or other benign solvents for reactions rsc.orgsci-hub.se | Reduced environmental impact, simplified workup procedures |
| Atom Economy | One-pot, multi-component reactions generating the final product directly rsc.org | Minimized waste, increased efficiency |
| Catalysis | Employing recyclable catalysts instead of stoichiometric reagents | Reduced waste, lower process costs bath.ac.ukresearchgate.net |
| Energy Efficiency | Use of microwave or ultrasound-assisted synthesis | Faster reaction times, lower energy consumption cuestionesdefisioterapia.com |
| Renewable Feedstocks | (Future Goal) Developing bio-based routes to the cyclopropylmethyl moiety | Reduced reliance on fossil fuels |
Integration into Novel Paradigms of Chemical Biology Tool Development and Drug Discovery Strategies
The sulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents. cbijournal.com This makes this compound a valuable building block for integration into modern drug discovery and chemical biology programs.
Future research will likely focus on using this compound to generate diverse libraries of novel sulfonamides for high-throughput screening. The unique cyclopropylmethyl group can explore new regions of chemical space, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties. Synthetic biology approaches could be used to create cell-based screening platforms to evaluate these novel compounds in target-based or phenotypic assays. nih.gov
Q & A
Q. What are the standard synthetic protocols for preparing (cyclopropylmethyl)sulfamoyl chloride?
The synthesis typically involves reacting cyclopropylmethylamine with sulfamoyl chloride derivatives under controlled conditions. A common method includes:
- Step 1 : Reacting cyclopropylmethylamine with chlorosulfonic acid in an inert solvent (e.g., dichloromethane) at 0–5°C to form the intermediate sulfamic acid.
- Step 2 : Treating the intermediate with thionyl chloride (SOCl₂) at reflux (40–50°C) to yield the final sulfamoyl chloride derivative .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from cold ether is used to achieve >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm cyclopropylmethyl group integration and sulfamoyl chloride moiety (e.g., characteristic sulfonyl chloride peaks at ~3.3–3.5 ppm for H) .
- LCMS : To verify molecular ion peaks (e.g., [M+H] expected at m/z = 178.6) and detect impurities .
- Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., CHClNOS: C 31.68%, H 5.32%) .
Q. What safety precautions are critical when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of volatile HCl byproducts .
- PPE : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact .
- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side reactions (e.g., sulfonamide dimerization)?
- Temperature Control : Maintain reaction temperatures below 50°C to suppress unwanted dimerization .
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) reduce nucleophilic side reactions compared to dichloromethane .
- Stoichiometry : Use a 1.2:1 molar ratio of sulfamoyl chloride to cyclopropylmethylamine to ensure complete conversion without excess reagent .
Q. What analytical strategies resolve contradictions in reported spectroscopic data for sulfamoyl chloride derivatives?
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers (e.g., m/z 178.0583 vs. 178.0498 for [M+H]) .
- 2D NMR (COSY, HSQC) : Assign overlapping peaks in H NMR caused by cyclopropyl ring strain .
- X-ray Crystallography : Confirm bond angles and spatial arrangement of the sulfamoyl chloride group .
Q. How does the cyclopropylmethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Steric Effects : The cyclopropyl group’s rigidity hinders backside attack in S2 mechanisms, favoring S1 pathways in polar solvents .
- Electronic Effects : The electron-withdrawing sulfamoyl chloride enhances electrophilicity, enabling reactions with weak nucleophiles (e.g., amines) at room temperature .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Kinetic Studies : Monitor hydrolysis rates via UV-Vis spectroscopy (λ = 260 nm for sulfamoyl chloride degradation) at pH 2–10 .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>120°C in inert atmospheres) .
Methodological Considerations
Q. How can researchers mitigate challenges in scaling up the synthesis of this compound?
Q. What computational tools predict the compound’s interactions in catalytic or biological systems?
- DFT Calculations : Simulate transition states for sulfamoylation reactions (e.g., B3LYP/6-31G* level) .
- Molecular Docking : Evaluate binding affinity with target enzymes (e.g., carbonic anhydrase) using AutoDock Vina .
Data Interpretation and Reporting
Q. How should conflicting data on the compound’s solubility be addressed in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
